N-(3-fluorophenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
N-(3-fluorophenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.11790390 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS024664821, also known as N-(3-fluorophenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide or F2628-0017, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key player in the regulation of mitochondrial function and is involved in the control of the metabolic and energetic status of the cell .
Mode of Action
AKOS024664821 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . This interaction protects against mitochondrial dysfunction . The compound’s mode of action is primarily through its binding to VDAC1, which results in the inhibition of VDAC1 oligomerization and apoptosis .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to mitochondrial function and apoptosis
Result of Action
The molecular and cellular effects of AKOS024664821’s action primarily involve the inhibition of VDAC1 oligomerization and apoptosis . This results in the protection against mitochondrial dysfunction
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-12-17-18(26)16(20(27)23-14-7-5-6-13(21)10-14)11-22-19(17)25(24-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLJIFPEBBQCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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